1-Methyl-2-(4-phenoxyphenyl)indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-(4-phenoxyphenyl)indole is a synthetic organic compound belonging to the indole family Indoles are a significant class of heterocyclic compounds that are widely recognized for their biological and pharmacological properties
Preparation Methods
The synthesis of 1-Methyl-2-(4-phenoxyphenyl)indole typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core . The phenoxyphenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated indole in the presence of a palladium catalyst . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-Methyl-2-(4-phenoxyphenyl)indole can undergo various chemical reactions, including:
Scientific Research Applications
1-Methyl-2-(4-phenoxyphenyl)indole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-2-(4-phenoxyphenyl)indole involves its interaction with various molecular targets. The indole ring can bind to specific receptors or enzymes, modulating their activity. For example, indole derivatives have been shown to inhibit certain kinases, which are involved in cell signaling pathways . The phenoxyphenyl group can enhance the compound’s binding affinity and selectivity for these targets.
Comparison with Similar Compounds
1-Methyl-2-(4-phenoxyphenyl)indole can be compared with other indole derivatives, such as:
1-Methylindole: Lacks the phenoxyphenyl group, resulting in different chemical and biological properties.
2-Phenylindole: Features a phenyl group instead of a phenoxyphenyl group, affecting its reactivity and applications.
3-Phenylindole: The phenyl group is attached at a different position on the indole ring, leading to variations in its chemical behavior.
The unique combination of the indole core and the phenoxyphenyl group in this compound makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C21H17NO |
---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
1-methyl-2-(4-phenoxyphenyl)indole |
InChI |
InChI=1S/C21H17NO/c1-22-20-10-6-5-7-17(20)15-21(22)16-11-13-19(14-12-16)23-18-8-3-2-4-9-18/h2-15H,1H3 |
InChI Key |
SYDBOVKSVSUROY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C3=CC=C(C=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.